- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphines, Tetrahedron, 2005, 61(41), 9705-9709
Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)
Benzenamine, N-(1,1-dimethylethyl)-는 tert-부틸아닐린으로도 알려진 유기 화합물입니다. 이 화합물은 분자식 C10H15N을 가지며, 벤젠 고리에 tert-부틸 아민기가 결합된 구조를 가지고 있습니다. 높은 열안정성과 화학적 안정성을 보이며, 다양한 유기 합성 반응에서 중간체로 사용됩니다. 특히, 의약품 및 농약 제조에서 중요한 역할을 하며, 고분자 물질의 합성에도 활용될 수 있습니다. tert-부틸기의 존재로 인해 입체 장애 효과가 있어 선택적 반응에 유리한 특성을 나타냅니다. 또한, 비교적 낮은 반응성으로 저장 및 취급이 용이합니다.
937-33-7 structure
Product Name:Benzenamine,N-(1,1-dimethylethyl)-
CAS 번호:937-33-7
MF:C10H15N
메가와트:149.232802629471
MDL:MFCD05669577
CID:815489
PubChem ID:254260
Update Time:2025-07-15
Benzenamine,N-(1,1-dimethylethyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Benzenamine,N-(1,1-dimethylethyl)-
- N-tert-butylaniline
- Aniline,N-tert-butyl
- N-t-butylaniline
- phenyl-t-butylamine
- tert butylaniline
- tert-Butyl-phenyl-amine
- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
- N-(1,1-Dimethylethyl)benzenamine (ACI)
- N-Phenyl-tert-butylamine
- NSC 78378
- 937-33-7
- NSC78378
- tert-butylaniline
- Phenyl-tert.-butylamin
- DTXSID20291812
- Benzenamine, N-(1,1-dimethylethyl)-
- N-(tert-butyl)-N-phenylamine
- N-phenyl-t-butylamine
- N-tert-butyl-aniline
- DB-371653
- Q63391568
- NSC-78378
- Aniline, N-tert-butyl-,
- NCIOpen2_000749
- aniline, N-t-butyl-
- t-butylaniline
- F74431
- MFCD05669577
- SCHEMBL50034
- N-(tert-butyl)aniline
- MS-1462
- AKOS015994146
-
- MDL: MFCD05669577
- 인치: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
- InChIKey: ABRWESLGGMHKEA-UHFFFAOYSA-N
- 미소: C1C=CC(NC(C)(C)C)=CC=1
계산된 속성
- 정밀분자량: 149.12000
- 동위원소 질량: 149.120449483g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 107
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.6
- 토폴로지 분자 극성 표면적: 12Ų
실험적 성질
- 밀도: 0.9529 (estimate)
- 융해점: 1.08°C (estimate)
- 비등점: 240.76°C (estimate)
- 굴절률: 1.5270
- PSA: 12.03000
- LogP: 2.97000
- 산도 계수(pKa): 7.00(at 25℃)
Benzenamine,N-(1,1-dimethylethyl)- 세관 데이터
- 세관 번호:2921420090
- 세관 데이터:
?? ?? ??:
2921420090개요:
2921420090 기타 아닐린 파생물 및 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
HS: 2921420090 아닐린 파생물 및 염류 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%
Benzenamine,N-(1,1-dimethylethyl)- 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298449-100 mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€221.50 | 2023-04-26 | ||
| abcr | AB298449-100mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€283.50 | 2025-02-17 | ||
| 1PlusChem | 1P01RVL9-100mg |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 100mg |
$68.00 | 2024-04-20 | |
| 1PlusChem | 1P01RVL9-250mg |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 250mg |
$115.00 | 2024-04-20 | |
| 1PlusChem | 1P01RVL9-1g |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 1g |
$280.00 | 2023-12-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU020-100mg |
N-tert-butylaniline |
937-33-7 | 95% | 100mg |
¥626.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU020-250mg |
N-tert-butylaniline |
937-33-7 | 95% | 250mg |
¥1066.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU020-1g |
N-tert-butylaniline |
937-33-7 | 95% | 1g |
¥2880.0 | 2024-04-16 | |
| Ambeed | A957490-100mg |
N-tert-Butylaniline |
937-33-7 | 90% | 100mg |
$93.0 | 2025-04-15 | |
| Ambeed | A957490-250mg |
N-tert-Butylaniline |
937-33-7 | 90% | 250mg |
$157.0 | 2025-04-15 |
Benzenamine,N-(1,1-dimethylethyl)- 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
참조
- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylaniline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2
합성 방법 3
반응 조건
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
참조
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines, Chemistry - A European Journal, 2010, 16(6), 1983-1991
합성 방법 4
합성 방법 5
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C
참조
- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligand, Fenzi Cuihua, 2016, 30(5), 420-427
합성 방법 6
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux
참조
- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligand, Synthesis, 2009, (5), 815-823
합성 방법 7
합성 방법 8
반응 조건
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
참조
- Practical and regioselective amination of arenes using alkyl amines, Nature Chemistry, 2019, 11(5), 426-433
합성 방법 9
합성 방법 10
합성 방법 11
반응 조건
1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
참조
- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of amines, Tetrahedron, 1997, 53(12), 4137-4144
합성 방법 12
반응 조건
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
참조
- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt
참조
- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidate, Synlett, 2014, 25(11), 1550-1554
합성 방법 14
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C
참조
- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,
합성 방법 15
합성 방법 16
반응 조건
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
참조
- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysis, Organic Letters, 2010, 12(21), 4860-4863
합성 방법 17
반응 조건
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water
참조
- A Convenient Method for Direct N-tert-Butylation of Aromatic Amines, Journal of Organic Chemistry, 1995, 60(8), 2613-14
합성 방법 18
반응 조건
1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
참조
- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanes, Synthesis, 2015, 47(20), 3246-3256
합성 방법 19
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C
참조
- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides, Angewandte Chemie, 2022, 61(47),
합성 방법 20
반응 조건
1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
참조
- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactions, European Journal of Organic Chemistry, 2004, (24), 5031-5039
Benzenamine,N-(1,1-dimethylethyl)- Raw materials
- Phenylboronic acid
- Iodobenzene
- Triphenylbismuth diacetate
- tert-butyl 2,2,2-trichloroethanecarboximidate
- Benzenesulfonic acid,potassium salt (1:1)
- Phenylmagnesium chloride
- 2-methylpropan-2-amine
- 2-Methyl-2-nitropropane
Benzenamine,N-(1,1-dimethylethyl)- Preparation Products
Benzenamine,N-(1,1-dimethylethyl)- 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
주문 번호:A1192644
인벤토리 상태:in Stock
재다:1g/5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 02:19
가격 ($):346.0/1213.0
Email:sales@amadischem.com
Benzenamine,N-(1,1-dimethylethyl)- 관련 문헌
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-) 관련 제품
- 18087-26-8(1,4-Benzenediamine,N1-(1-methylethyl)-N4-[4-[(1-methylethyl)amino]phenyl]-)
- 16153-75-6(1,4-Benzenediamine,N1-(1-methylethyl)-)
- 15408-59-0(Benzenamine, N-(1,1-dimethylethyl)-, hydrochloride)
- 101-72-4(N-Isopropyl-N'-phenylbenzene-1,4-diamine)
- 28458-68-6(N1-tert-butylbenzene-1,2-diamine)
- 70974-88-8(aniline, n-tert-butyl-n-methyl-)
- 10219-31-5(aniline, 4-methyl-n-tert-butyl-)
- 88936-53-2(2-Naphthalenamine, N-(1,1-dimethylethyl)-)
- 768-52-5(N-Isopropylaniline)
- 99806-34-5(Benzenamine, N-(1-methylethyl)-, lithium salt (1:1))
추천 공급업체
Amadis Chemical Company Limited
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-
순결:99%/99%
재다:1g/5g
가격 ($):346.0/1213.0